molecular formula C23H30N4O2 B2694334 N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-methylbenzyl)oxalamide CAS No. 922116-38-9

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

Cat. No. B2694334
CAS RN: 922116-38-9
M. Wt: 394.519
InChI Key: BOFAGZWKMKCIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O2 and its molecular weight is 394.519. The purity is usually 95%.
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Scientific Research Applications

Receptor Agonist Properties

Research has identified compounds related to N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-methylbenzyl)oxalamide that display agonist activity at specific receptors, such as the 5-HT1D receptors. These compounds have been synthesized and tested for their binding affinities and intrinsic efficacy in vitro. For example, one study found that certain indolyethylamines exhibited varying degrees of preference for the 5-HT1D alpha vs the 5-HT1D beta receptors, indicating their potential application in exploring receptor function and drug development (Barf et al., 1996).

Photoreactive Properties

Compounds structurally similar to N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-methylbenzyl)oxalamide have been studied for their photoreactive properties. For instance, the photoreactions of certain esters through remote hydrogen transfer demonstrate the chemical behavior influenced by the stability and conformational flexibility of the biradical intermediates. These studies are crucial for understanding the photophysics and photochemistry of these compounds, with implications for materials science and photodynamic therapy (Hasegawa et al., 1990).

Antitumor Activity

Several derivatives have shown promise in preclinical models for their antitumor activities. Research into the synthesis and evaluation of these compounds reveals their potential in cancer chemotherapy. For example, amino-substituted derivatives have been synthesized and assessed for their antitumor and cardiotoxicity effects, revealing significant potency against tumor cells with low cardiotoxicity relative to cytotoxicity for certain derivatives. These findings underscore the potential of such compounds in developing new cancer therapeutics (Sami et al., 1995).

properties

IUPAC Name

N'-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-16-5-7-17(8-6-16)14-24-22(28)23(29)25-15-21(26(2)3)18-9-10-20-19(13-18)11-12-27(20)4/h5-10,13,21H,11-12,14-15H2,1-4H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFAGZWKMKCIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

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